Artemether-d3

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

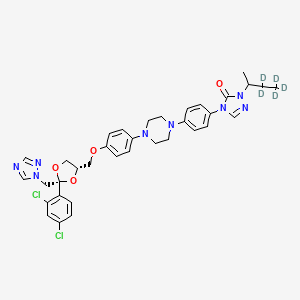

Artemether-d3 is the deuterium labeled Artemether . Artemether is an antimalarial agent used in combination with lumefantrine for the treatment of acute uncomplicated malaria caused by Plasmodium falciparum . It provides rapid symptomatic relief by reducing the number of malarial parasites .

Synthesis Analysis

Artemether can be encapsulated in human serum albumin (HSA) to reduce limitations such as low solubility and short half-life . The hydrodynamic diameter and the zeta potential value of Artemether-Albumin nanoparticles were 171.3 ± 5.88 nm and -19.1 ± 0.82 mV, respectively .

Molecular Structure Analysis

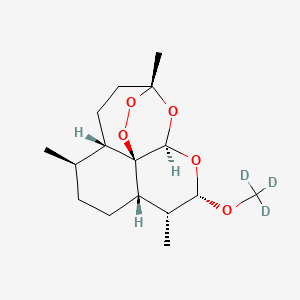

The molecular formula of Artemether-d3 is C16H26O5 . The exact mass is 301.19685416 g/mol and the monoisotopic mass is 301.19685416 g/mol . The InChI is 1S/C16H26O5/c1-9-5-6-12-10(2)13(17-4)18-14-16(12)11(9)7-8-15(3,19-14)20-21-16/h9-14H,5-8H2,1-4H3/t9-,10-,11+,12+,13+,14-,15-,16-/m1/s1/i4D3 .

Chemical Reactions Analysis

A highly sensitive and rapid liquid chromatography–tandem mass spectrometry method was developed and validated for the determination of artemether and its metabolite dihydroartemisinin in human plasma using artemisinin as an internal standard .

Physical And Chemical Properties Analysis

The molecular weight of Artemether-d3 is 301.39 g/mol . The XLogP3-AA is 3.1, the hydrogen bond donor count is 0, and the hydrogen bond acceptor count is 5 . The rotatable bond count is 1, the exact mass is 301.19685416 g/mol, and the monoisotopic mass is 301.19685416 g/mol . The topological polar surface area is 46.2 Ų, the heavy atom count is 21, and the isotope atom count is 3 .

Aplicaciones Científicas De Investigación

Treatment of Malaria

Artemether-d3, as part of the artemether-lumefantrine combination, is the first-line treatment for uncomplicated Plasmodium falciparum malaria in many countries . The treatment has shown high efficacy in eliminating malaria parasites in patients, with a cure rate of 100% reported in a study conducted in Ethiopia .

Research on Drug Resistance

Artemether-d3 is used in research to study the prevalence of molecular markers associated with P. falciparum resistance to anti-malarial drugs . This is crucial in understanding the efficacy of current treatments and informing policy decisions.

Therapeutic Effects on Other Diseases

Recent research has suggested that artemisinin and its derivatives, including Artemether-d3, may have therapeutic effects on parasites, viruses, tumors, inflammation, and skin diseases . However, more research is needed to confirm these findings and explore possible priority areas for future development.

Mecanismo De Acción

Target of Action

Artemether-d3 primarily targets the malaria parasite, Plasmodium falciparum. The compound acts on the parasite’s erythrocytic stages, which are crucial for its replication and survival within the human host .

Mode of Action

Artemether-d3 interacts with ferriprotoporphyrin IX (heme) or ferrous ions within the acidic environment of the parasite’s food vacuole. This interaction leads to the generation of cytotoxic radical species, which damage the parasite’s cell membrane and proteins, ultimately causing its death .

Biochemical Pathways

The primary biochemical pathway affected by Artemether-d3 is the heme detoxification pathway. By generating reactive oxygen species (ROS), Artemether-d3 disrupts the detoxification process, leading to the accumulation of toxic heme and subsequent oxidative damage to the parasite . This disruption impairs nucleic acid and protein synthesis, further inhibiting the parasite’s growth and replication .

Pharmacokinetics

Artemether-d3 exhibits rapid absorption and distribution within the body. It undergoes extensive metabolism in the liver, primarily via the cytochrome P450 enzyme system, to its active metabolite, dihydroartemisinin (DHA). The compound and its metabolites are then excreted through the urine and feces. The pharmacokinetic properties of Artemether-d3, including its rapid onset of action and short half-life, contribute to its high efficacy and reduced risk of resistance development .

Result of Action

At the molecular level, Artemether-d3 induces oxidative stress within the parasite, leading to lipid peroxidation and membrane damage. This results in the disruption of cellular homeostasis and eventual cell death. At the cellular level, the compound’s action leads to the clearance of parasitized red blood cells, thereby reducing the parasite load in the bloodstream and alleviating the symptoms of malaria .

Action Environment

The efficacy and stability of Artemether-d3 can be influenced by various environmental factors. For instance, the acidic environment of the parasite’s food vacuole is essential for the activation of the compound and the generation of ROS. Additionally, factors such as temperature, pH, and the presence of other medications can affect the compound’s stability and bioavailability. Proper storage conditions and adherence to prescribed dosages are crucial to maintaining the drug’s effectiveness .

Artemether-d3 represents a potent antimalarial agent with a well-defined mechanism of action, targeting the malaria parasite at multiple levels to ensure effective treatment and prevention of malaria.

: DrugBank : Wikipedia : Clearsynth

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(1R,4S,5R,8S,9R,10S,12R,13R)-1,5,9-trimethyl-10-(trideuteriomethoxy)-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26O5/c1-9-5-6-12-10(2)13(17-4)18-14-16(12)11(9)7-8-15(3,19-14)20-21-16/h9-14H,5-8H2,1-4H3/t9-,10-,11+,12+,13+,14-,15-,16-/m1/s1/i4D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXYIRMFQILZOAM-SAMIBWLCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])O[C@@H]1[C@@H]([C@@H]2CC[C@H]([C@H]3[C@]24[C@H](O1)O[C@@](CC3)(OO4)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.39 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.